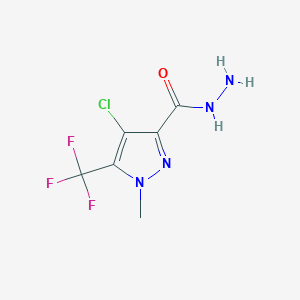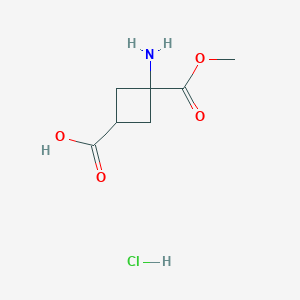![molecular formula C24H21N3O2S2 B2488666 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide CAS No. 864859-32-5](/img/structure/B2488666.png)
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex compounds like N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide often involves multi-step reactions, starting from basic heterocyclic components. The process may include condensation reactions, amidation, and functional group transformations, aiming to introduce specific functional groups at strategic positions within the molecule. While specific synthesis steps for this compound are not detailed in the available research, related compounds have been synthesized through approaches that emphasize the importance of selecting appropriate reagents and conditions to achieve high yield and purity (Theoclitou et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of such compounds involves determining the arrangement of atoms within the molecule. Techniques like NMR, IR spectroscopy, and X-ray crystallography are essential tools for elucidating the molecular structure. These analyses reveal the conformation, stereochemistry, and electronic structure, which are crucial for understanding the compound's chemical behavior and reactivity. The detailed structure of closely related compounds suggests the significance of the molecular architecture in determining their potential interactions and functions (Sagar et al., 2018).
Aplicaciones Científicas De Investigación
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole and its derivatives are recognized for their broad spectrum of pharmacological activities, attributing to the benzothiazole scaffold as a significant moiety in medicinal chemistry. These compounds have demonstrated a range of activities, including antimicrobial, analgesic, anti-inflammatory, antidiabetic, antitumor, anti-inflammatory, anthelmitic, and anticancer properties. The versatility of the benzothiazole ring, often as part of more complex structures, underscores its utility in drug design and development for various therapeutic areas. The unique methine center in the thiazole ring endows benzothiazole derivatives with their biological potency, making them key subjects in pharmaceutical research for exploring new therapeutic agents (Bhat & Belagali, 2020).
Chemical Properties and Applications
The chemical properties of benzothiazole derivatives, including their preparation, spectroscopic properties, structures, and biological activities, have been extensively reviewed. These reviews highlight the preparation methods and the significant properties of free organic compounds, their protonated/deprotonated forms, and complex compounds with benzothiazole ligands. These insights are crucial for identifying potential new applications and conducting further investigations into unknown analogues, suggesting a broad area of interest for scientific research applications (Boča, Jameson, & Linert, 2011).
Role in Drug Metabolism and Pharmacology
Benzothiazole derivatives play a significant role in drug metabolism and pharmacology, as evidenced by their inclusion in studies of cytochrome P450 isoforms, where they contribute to understanding drug–drug interactions (DDIs) and the metabolism of pharmaceutical compounds. These studies are vital for the pharmaceutical industry, helping to predict DDIs and enhance the safety and efficacy of therapeutic agents (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Mecanismo De Acción
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties . They have been found to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
The compound interacts with its targets, the COX enzymes, by binding to their active sites and inhibiting their activity This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway. Under normal conditions, COX enzymes convert arachidonic acid to prostaglandins, which are involved in mediating inflammation, pain, and fever. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating these symptoms .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory effects . This can alleviate symptoms associated with conditions like arthritis, where inflammation plays a significant role.
Propiedades
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-14-7-9-16(10-8-14)22(29)26-24-21(23-25-18-5-3-4-6-19(18)30-23)17-11-12-27(15(2)28)13-20(17)31-24/h3-10H,11-13H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGGLIQWTCWPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)
![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)

![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)





![Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2488599.png)
![1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2488600.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2488602.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2488606.png)